(4-Bromophenyl)[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone
Description
Properties
IUPAC Name |
(4-bromophenyl)-[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClN2OS/c17-11-7-5-10(6-8-11)15(21)14-9-19-16(22-14)20-13-4-2-1-3-12(13)18/h1-9H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDAGLSMZKVGBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC=C(S2)C(=O)C3=CC=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the bromination of phenyl groups and the subsequent formation of the thiazole ring. The reaction conditions typically require the use of strong bases and oxidizing agents to facilitate the formation of the thiazole ring.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions that ensure high purity and yield. The process involves the use of specialized reactors and precise temperature control to achieve the desired product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine and chlorine atoms on the aromatic rings serve as primary sites for nucleophilic substitution. Key findings include:
-
The bromine on the 4-bromophenyl group undergoes Suzuki-Miyaura cross-coupling with arylboronic acids, enabling aryl-aryl bond formation .
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The chlorine on the 2-chloroanilino moiety participates in Buchwald-Hartwig amination under palladium catalysis, forming C–N bonds with secondary amines .
Thiazole Ring Functionalization
The thiazole core exhibits reactivity at the C2 and C5 positions:
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Nitration occurs preferentially at the C4 position of the thiazole ring, though competing reactions at the anilino group are observed .
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Oxidation with meta-chloroperbenzoic acid (mCPBA) selectively targets the thiazole sulfur, forming a sulfoxide derivative .
Ketone Group Reactivity
The methanone group participates in condensation and reduction reactions:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Grignard Addition | CH₃MgBr, THF, −78°C to RT | Tertiary alcohol formation | 63% | |
| Reduction | NaBH₄, MeOH, 0°C | Secondary alcohol | 55% |
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Grignard reagents add to the ketone, forming tertiary alcohols, though steric hindrance from the thiazole ring limits yields .
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Reduction with NaBH₄ is less efficient compared to bulkier ketones, likely due to electronic deactivation by the adjacent thiazole .
Cross-Coupling Reactions
Palladium-catalyzed reactions dominate functionalization strategies:
| Reaction Type | Catalytic System | Substrate | Yield | Source |
|---|---|---|---|---|
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynylation at bromophenyl | 78% | |
| Heck Reaction | Pd(OAc)₂, P(o-tol)₃, DMF | Alkenylation at chloroanilino | 65% |
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The bromophenyl group supports Sonogashira coupling with terminal alkynes, enabling access to conjugated systems .
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The chloroanilino moiety participates in Heck reactions with alkenes, though competing side reactions reduce efficiency .
Comparative Reactivity Analysis
A comparison with analogous thiazole derivatives highlights unique features:
The dual halogenation in (4-Bromophenyl)[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone enables sequential functionalization, a feature absent in simpler analogs .
Stability Under Acidic/Basic Conditions
Stability studies reveal degradation pathways:
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
| Process | Outcome | Quantum Yield | Source |
|---|---|---|---|
| C–Br Bond Homolysis | Radical formation at bromophenyl site | 0.12 | |
| Thiazole Ring Opening | Formation of thioketene intermediates | 0.08 |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that thiazole derivatives exhibit significant anticancer properties. Studies have shown that (4-Bromophenyl)[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone can inhibit the proliferation of cancer cell lines. For instance, a study demonstrated that this compound effectively induced apoptosis in human cancer cells by activating specific signaling pathways associated with cell death .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro tests reveal that it possesses efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus. This suggests potential applications in developing new antibiotics or antimicrobial agents .
Enzyme Inhibition
Another significant application is its role as an enzyme inhibitor. Research indicates that this compound can inhibit certain enzymes linked to disease progression, making it a candidate for drug development targeting specific diseases .
Material Science
Polymer Chemistry
In material science, the compound has been utilized in synthesizing novel polymers with enhanced properties. The incorporation of thiazole moieties into polymer matrices has been shown to improve thermal stability and mechanical strength, making them suitable for advanced applications in coatings and composites .
Nanotechnology
The compound's unique properties have led to its use in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs enhances the bioavailability and targeted delivery of therapeutic agents .
Environmental Applications
Environmental Monitoring
Recent studies have explored the potential of this compound as a chemical marker for environmental monitoring. Its stability and detectability make it a candidate for tracking pollution levels in water sources contaminated with pharmaceuticals and industrial chemicals .
Bioremediation
The compound has also been investigated for its role in bioremediation processes. Its ability to interact with various pollutants suggests that it could be used to enhance the degradation of hazardous substances in contaminated environments .
Summary Table of Applications
| Application Area | Specific Use Cases |
|---|---|
| Medicinal Chemistry | Anticancer activity, antimicrobial properties, enzyme inhibition |
| Material Science | Polymer synthesis, nanotechnology applications |
| Environmental Science | Environmental monitoring, bioremediation |
Mechanism of Action
The mechanism by which (4-Bromophenyl)[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses that are being studied for therapeutic potential.
Comparison with Similar Compounds
Physicochemical and Spectroscopic Properties
Spectroscopic Characterization
Computational and Structural Analysis
DFT Studies
Density Functional Theory (DFT) has been applied to analyze electronic properties of similar compounds, such as (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, revealing charge distribution and HOMO-LUMO gaps critical for reactivity .
Crystal Packing and Visualization
Tools like Mercury CSD enable visualization of crystal packing patterns and intermolecular interactions (e.g., π-π stacking in halogenated aromatics) .
Biological Activity
(4-Bromophenyl)[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone, with the CAS number 339022-37-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHBrClNOS
- Molecular Weight : 393.69 g/mol
- Structure : The compound features a thiazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that similar thiazole derivatives possess enhanced antibacterial activity compared to their chlorine analogs due to increased electron density on the hydrazinic end of the chain. This property may also extend to this compound, suggesting potential efficacy against various bacterial strains .
Anticancer Potential
Thiazole derivatives are often explored for their anticancer properties. Preliminary studies indicate that this compound may act as an inhibitor of cancer cell proliferation. The mechanism is thought to involve the modulation of signaling pathways associated with cell growth and apoptosis .
Case Studies
- Study on Anticancer Activity : A study conducted on similar thiazole derivatives demonstrated significant cytotoxic effects against human cancer cell lines. The results indicated that these compounds could induce apoptosis through the activation of caspase pathways.
- Antimicrobial Efficacy : Another study highlighted the increased antibacterial activity of thiazole derivatives in comparison to their halogenated counterparts. This suggests that this compound could be a promising candidate for further development in antimicrobial therapies .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Thiazole compounds often act as enzyme inhibitors, potentially interfering with metabolic pathways essential for microbial survival and cancer cell proliferation.
- Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS) levels in cells, leading to cellular damage and apoptosis in cancer cells.
Data Table
Q & A
Q. Advanced
- High-resolution X-ray data (Mo-Kα, λ = 0.71073 Å) : Collect at low temperature (100 K) to minimize thermal motion. Use SHELXL’s PART instruction to model split positions .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br···H contacts contribute 12–15% to crystal packing) .
- Twinned refinement : Apply TWIN/BASF commands in SHELXL for non-merohedral twinning cases .
How can researchers design structure-activity relationship (SAR) studies for this compound’s antitumor activity?
Q. Advanced
- Analog synthesis : Replace 4-bromophenyl with 4-fluorophenyl or 4-methylphenyl to assess halogen/steric effects. Modify the thiazole’s 2-chloroanilino group to test hydrogen bonding .
- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, IC₅₀ ≤ 10 μM) with cisplatin as a control. Use flow cytometry to measure apoptosis (Annexin V/PI staining) .
- Docking studies (AutoDock Vina) : Target EGFR (PDB: 1M17) to predict binding modes. Compare poses with co-crystallized ligands (RMSD < 2.0 Å) .
What strategies mitigate low reproducibility in biological assay results?
Q. Advanced
- Strict purity criteria : Require HPLC purity >95% (C18 column, MeOH/H₂O = 70:30) and elemental analysis (C, H, N ± 0.4%) .
- Standardized protocols : Pre-equilibrate assay plates (37°C, 5% CO₂) and use internal controls (e.g., staurosporine for cytotoxicity) .
- Data normalization : Express activity as % inhibition relative to vehicle (DMSO <0.1%) and validate with triplicate runs (SD < 15%) .
How can researchers address discrepancies in thermal stability data (DSC vs. TGA)?
Q. Advanced
- Simultaneous DSC-TGA : Perform under nitrogen (10°C/min) to correlate melting (DSC endotherm) with decomposition (TGA mass loss). For example, a melt at 210°C followed by 5% mass loss at 220°C indicates degradation .
- Variable heating rates : Apply Kissinger analysis to determine activation energy (Eₐ) for decomposition. A mismatch >10 kJ/mol suggests competing pathways .
What computational tools are recommended for predicting solubility and bioavailability?
Q. Advanced
- QSPR models (ADMET Predictor™) : Input molecular descriptors (LogP ~3.5, PSA ~80 Ų) to estimate aqueous solubility (<0.1 mg/mL) and Caco-2 permeability (<5 × 10⁻⁶ cm/s) .
- Molecular dynamics (GROMACS) : Simulate solvation in explicit water (TIP3P) to calculate diffusion coefficients. Low values (<1 × 10⁻⁵ cm²/s) correlate with poor absorption .
How can crystallographic data be leveraged to explain polymorphic behavior?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
